Skin Sensitization Potency Ranking: MTI is a Weaker Sensitizer than CMI but More Potent than BIT
In a direct comparative study using the murine Local Lymph Node Assay (LLNA), (chloro)methyl isothiazolinone (CMI) was identified as a significantly stronger skin sensitizer than methyl trimethylene isothiazolinone (MTI). Human Repeat Insult Patch Test (HRIPT) data corroborated this, establishing a consistent potency ranking of CMI > MTI > benzisothiazolinone (BIT). This ranking is critical for occupational and consumer product risk assessment where minimizing allergic contact dermatitis is a priority [1].
| Evidence Dimension | Relative skin sensitization potency |
|---|---|
| Target Compound Data | MTI - Ranked as a moderate sensitizer, significantly weaker than CMI and somewhat stronger than BIT. |
| Comparator Or Baseline | CMI (a mixture of CMIT and MIT) - Significantly stronger sensitizer; BIT - Somewhat weaker sensitizer than MTI. |
| Quantified Difference | The LLNA and HRIPT provided a qualitative potency ranking (CMI > MTI > BIT), with statistical significance in the difference between CMI and MTI. |
| Conditions | LLNA was performed on mice; confirmatory testing was done via HRIPT on human subjects. |
Why This Matters
For procurement, selecting MTI over CMI/MIT mixtures can significantly reduce the skin sensitization liability in end-use formulations, aligning with stricter regulatory and consumer safety trends.
- [1] Basketter, D. A., Rodford, R., Kimber, I., Smith, I., & Wahlberg, J. E. (1999). Skin sensitization risk assessment: a comparative evaluation of 3 isothiazolinone biocides. Contact Dermatitis, 40(3), 150-154. View Source
